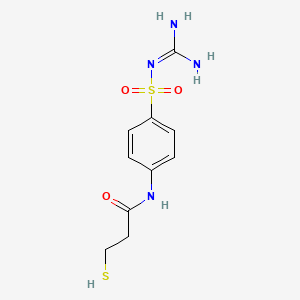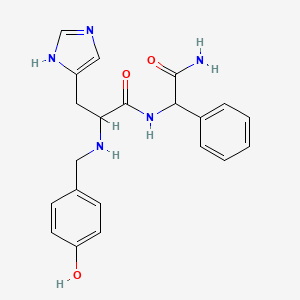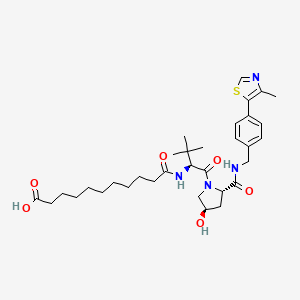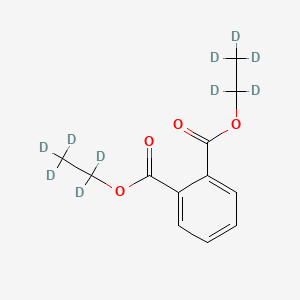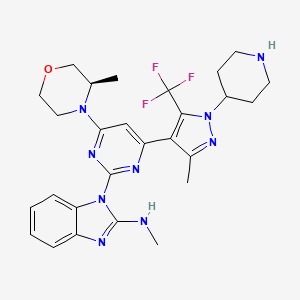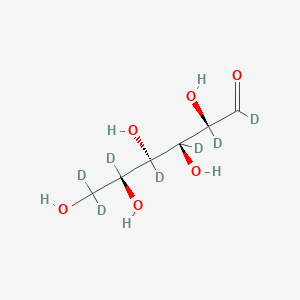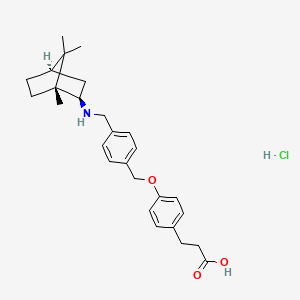
FFA1 agonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FFA1 agonist-1, also known as Compound 17a, is a synthetic compound that acts as an agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This receptor is activated by medium- to long-chain fatty acids and plays a significant role in various physiological processes, including insulin secretion and energy metabolism. This compound has shown potential as a therapeutic agent for type 2 diabetes mellitus due to its ability to stimulate insulin secretion in a glucose-dependent manner .
准备方法
The synthesis of FFA1 agonist-1 involves several steps, starting with the preparation of the core structure, which is typically based on phenylpropanoic acidThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may include large-scale synthesis using continuous flow reactors, which allow for precise control over reaction conditions and efficient production of the compound .
化学反应分析
FFA1 agonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
FFA1 agonist-1 has a wide range of scientific research applications, including:
作用机制
FFA1 agonist-1 exerts its effects by binding to the FFA1 receptor, which is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal endocrine cells. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, including the phospholipase C (PLC) pathway. This leads to the production of inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which in turn stimulate the release of calcium ions from intracellular stores. The increase in intracellular calcium levels triggers the exocytosis of insulin-containing granules, resulting in insulin secretion .
相似化合物的比较
FFA1 agonist-1 can be compared with other similar compounds, such as:
This compound is unique in its specific structure and functional groups, which contribute to its high affinity and selectivity for the FFA1 receptor. This makes it a valuable tool for studying the physiological functions of FFA1 and developing new therapeutic agents for metabolic disorders .
属性
分子式 |
C27H36ClNO3 |
|---|---|
分子量 |
458.0 g/mol |
IUPAC 名称 |
3-[4-[[4-[[[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]amino]methyl]phenyl]methoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C27H35NO3.ClH/c1-26(2)22-14-15-27(26,3)24(16-22)28-17-20-4-6-21(7-5-20)18-31-23-11-8-19(9-12-23)10-13-25(29)30;/h4-9,11-12,22,24,28H,10,13-18H2,1-3H3,(H,29,30);1H/t22-,24-,27+;/m1./s1 |
InChI 键 |
ZNZDIXAXMHZPNT-UAFKDBARSA-N |
手性 SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2NCC3=CC=C(C=C3)COC4=CC=C(C=C4)CCC(=O)O.Cl |
规范 SMILES |
CC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)COC4=CC=C(C=C4)CCC(=O)O)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


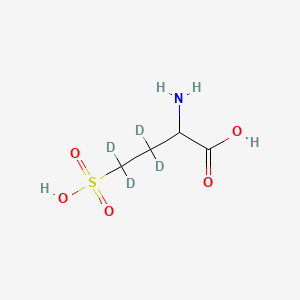
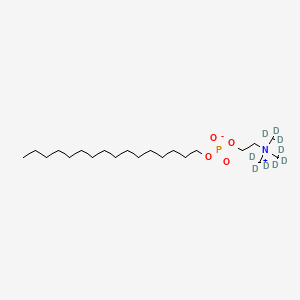
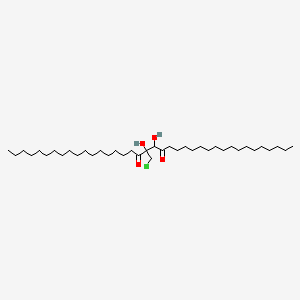


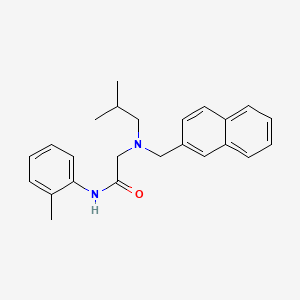
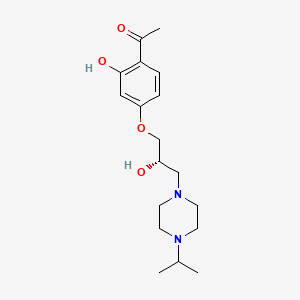
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
